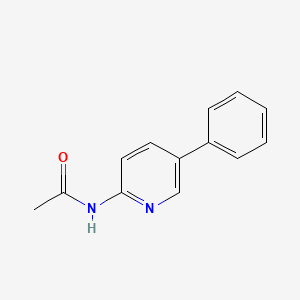

N-(5-phenylpyridin-2-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKKQSINSXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Pyridine Ring Substitution

- 5-Phenyl vs. 5-Cyano Substitution: N-(5-Cyano-6-methylpyridin-2-yl)acetamide (Compound G, ) replaces the phenyl group with a cyano substituent. This electron-withdrawing group may enhance binding interactions in enzymatic targets, as seen in SARS-CoV-2 main protease inhibitors (e.g., 5RGX and 5RGZ, ), which exhibit binding affinities better than −22 kcal/mol .

Acetamide Group Variations

- N-Aryl vs. N-Heteroaryl Substitution: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrates how aryl groups with electron-withdrawing substituents (e.g., bromo, methoxy) enhance specificity for targets like FPR2 receptors. In contrast, the target compound’s phenylpyridin-2-yl group may favor interactions with hydrophobic enzyme pockets .

Antimicrobial Activity

- Gram-Positive Bacteria : Compounds such as N-(3,5-difluorophenyl)acetamide (Compound 47, ) exhibit potent activity against gram-positive bacteria, likely due to fluorinated aryl groups enhancing membrane penetration. The absence of fluorine in the target compound may limit its efficacy in this context .

- Antifungal Action : N-(6-Chloropyridin-2-yl)acetamide (Compound 50, ) shows antifungal activity, suggesting that halogenation at the pyridine 6-position could be a critical determinant for this activity .

Enzyme Inhibition

- MAO-B and AChE Inhibition : N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide () demonstrates dual inhibition of MAO-B and BChE, attributed to the benzothiazole-piperidine scaffold. The target compound’s phenylpyridin-2-yl group may lack the electron-deficient aromaticity required for similar potency .

- SARS-CoV-2 Protease Binding: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ, ) bind to viral proteases via H-bond interactions with residues such as ASN142 and GLN187. The target compound’s 5-phenyl group could sterically hinder similar interactions unless optimized .

Crystallographic and Physicochemical Properties

- Crystal Packing: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (e.g., monoclinic vs. orthorhombic) depending on substituent electronic effects.

- Solubility and Stability : N-(4-Hydroxyphenethyl)acetamide (Compound 2, ) incorporates a hydroxyl group, improving aqueous solubility but possibly reducing metabolic stability compared to the hydrophobic phenylpyridin-2-yl moiety .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.